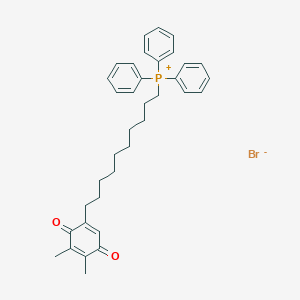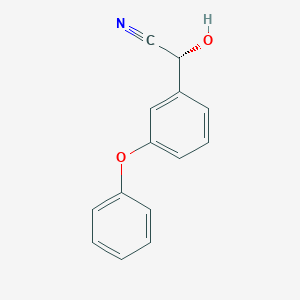![molecular formula C37H44N2O6 B104395 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)- CAS No. 18643-47-5](/img/structure/B104395.png)
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-, commonly known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. It is a PPARδ receptor agonist, which means that it activates a specific type of receptor in the body that is involved in regulating metabolism and energy production.
Mechanism Of Action
GW501516 works by activating the PPARδ receptor, which is involved in regulating the expression of genes involved in metabolism and energy production. This results in increased fat burning and improved endurance, among other effects.
Biochemical And Physiological Effects
GW501516 has been shown to have a number of biochemical and physiological effects, including increased fat burning, improved insulin sensitivity, and increased endurance. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using GW501516 in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that its use is banned by most sports organizations, which may limit its potential applications.
Future Directions
There are a number of potential future directions for research on GW501516, including further studies on its potential use in treating various diseases and conditions, as well as studies on its long-term safety and potential side effects. Additionally, further research is needed to better understand the mechanisms underlying its effects, and to identify potential new targets for drug development based on its mode of action.
Synthesis Methods
The synthesis of GW501516 involves several steps, including the reaction of 2-naphthalenecarboxylic acid with thionyl chloride to form 2-naphthalenecarboxylic acid chloride. This is then reacted with 4-(4-nitrophenoxy)phenol and 1-bromo-4-(2,4-dimethylphenyl)butane to form the final product.
Scientific Research Applications
GW501516 has been studied for its potential use in treating a variety of conditions, including obesity, diabetes, and cardiovascular disease. It has also been shown to have potential as a performance-enhancing drug for athletes, although its use in this context is banned by most sports organizations.
properties
CAS RN |
18643-47-5 |
|---|---|
Product Name |
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)- |
Molecular Formula |
C37H44N2O6 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxamide |
InChI |
InChI=1S/C37H44N2O6/c1-7-36(3,4)25-15-20-32(31(23-25)37(5,6)8-2)44-22-12-11-21-38-35(41)30-24-33(28-13-9-10-14-29(28)34(30)40)45-27-18-16-26(17-19-27)39(42)43/h9-10,13-20,23-24,40H,7-8,11-12,21-22H2,1-6H3,(H,38,41) |
InChI Key |
ZSDDKJNSRHOOHU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)[N+](=O)[O-])O)C(C)(C)CC |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)[N+](=O)[O-])O)C(C)(C)CC |
Other CAS RN |
18643-47-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



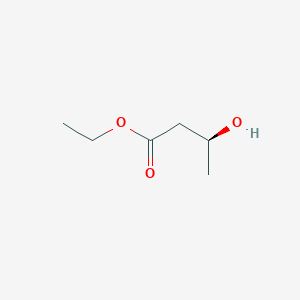
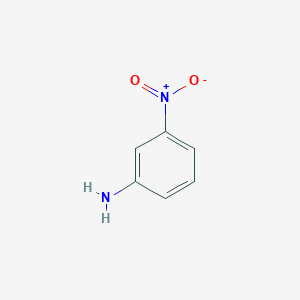
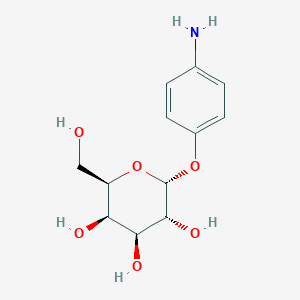
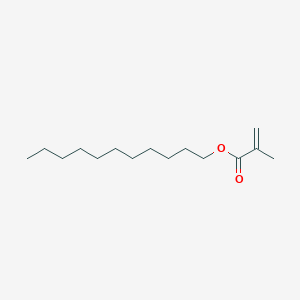
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)
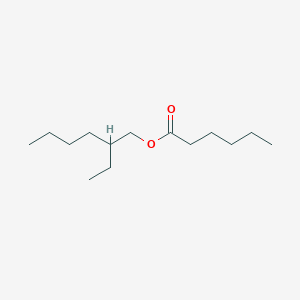
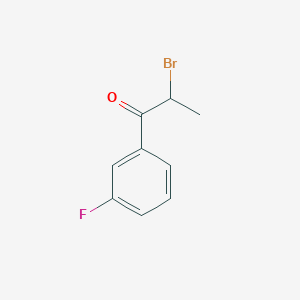
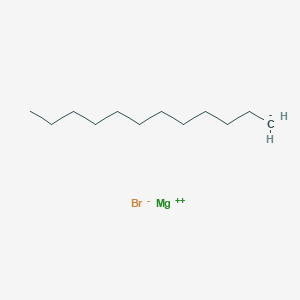
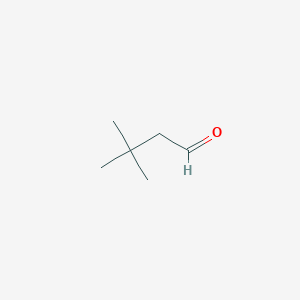
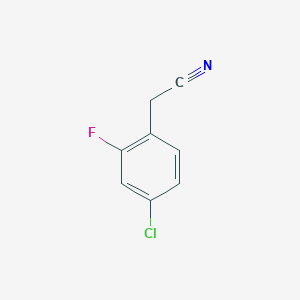
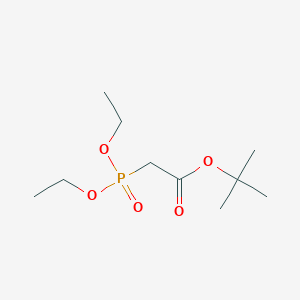
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
